ethyl 4-{4-[3-(2-furyl)-2-propenylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate
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Overview
Description
ETHYL 4-[(4Z)-4-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE is a complex organic compound that features a furan ring, a pyrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4Z)-4-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base to form the furan ring. This is followed by the cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves esterification with benzoic acid to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(4Z)-4-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted benzoates
Scientific Research Applications
ETHYL 4-[(4Z)-4-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-[(4Z)-4-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(FURAN-2-YL)PROP-2-ENOATE: Similar structure but lacks the pyrazole ring.
ETHYL 4-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOATE: Similar structure but lacks the furan ring.
Uniqueness
ETHYL 4-[(4Z)-4-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE is unique due to the presence of both the furan and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in research .
Properties
Molecular Formula |
C20H18N2O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-[(4Z)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate |
InChI |
InChI=1S/C20H18N2O4/c1-3-25-20(24)15-9-11-16(12-10-15)22-19(23)18(14(2)21-22)8-4-6-17-7-5-13-26-17/h4-13H,3H2,1-2H3/b6-4+,18-8- |
InChI Key |
GNYUDIWDYSREAL-VDZUBFLMSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CO3)/C(=N2)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=N2)C |
Origin of Product |
United States |
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